N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide
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Overview
Description
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated benzothiazole derivatives.
Scientific Research Applications
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Contains a selenium atom instead of sulfur.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the benzothiazole ring.
Uniqueness: N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
874658-77-2 |
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Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-7-4-5-8-9(6-7)16-11(12)14-8/h7H,2-6H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
SKRDSDOYTKVADO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
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